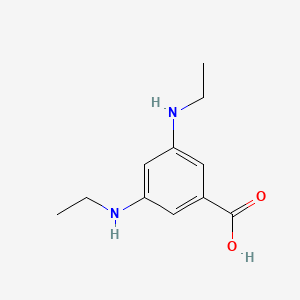

3,5-Bis(ethylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

652968-38-2 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3,5-bis(ethylamino)benzoic acid |

InChI |

InChI=1S/C11H16N2O2/c1-3-12-9-5-8(11(14)15)6-10(7-9)13-4-2/h5-7,12-13H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

MQUUTNPLPOPZLW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C(=O)O)NCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,5-Bis(ethylamino)benzoic Acid from 3,5-Diaminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

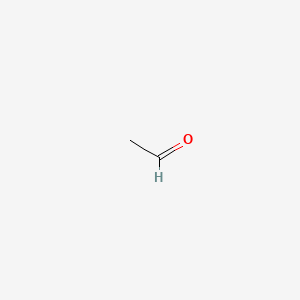

The synthesis of 3,5-Bis(ethylamino)benzoic acid from 3,5-diaminobenzoic acid can be efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of the primary amino groups of 3,5-diaminobenzoic acid with acetaldehyde in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This approach is favored over direct alkylation with ethyl halides, as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts, thus offering higher selectivity and yield.[2]

The reaction proceeds via the in situ formation of an intermediate imine from the condensation of the amine and acetaldehyde, which is then immediately reduced by the hydride reagent to the corresponding secondary amine. The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild reagent that can be used in a variety of solvents and is tolerant of many functional groups.[3]

Data Presentation: Reactant and Product Information

A summary of the key chemical entities involved in the proposed synthesis is provided in the table below for easy reference.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Key Properties |

| 3,5-Diaminobenzoic acid |  | C₇H₈N₂O₂ | 152.15[4] | Starting Material | Off-white to light brown crystalline powder. |

| Acetaldehyde |  | C₂H₄O | 44.05 | Ethylating Agent | Colorless, flammable liquid with a pungent odor. |

| Sodium Triacetoxyborohydride |  | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | White, moisture-sensitive solid.[3] |

| 1,2-Dichloroethane (DCE) |  | C₂H₄Cl₂ | 98.96 | Solvent | Colorless liquid with a chloroform-like odor.[3] |

| This compound |  | C₁₁H₁₆N₂O₂ | 208.26 | Final Product | (Predicted) Solid. |

Experimental Protocol: Reductive Amination

This section details a plausible experimental protocol for the synthesis of this compound.

Materials:

-

3,5-Diaminobenzoic acid (1.0 eq)

-

Acetaldehyde (2.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-diaminobenzoic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a suspension.

-

Addition of Acetaldehyde: To the suspension, add acetaldehyde (2.5 eq) and stir the mixture at room temperature for 30 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 30 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3,5-Bis(ethylamino)benzoic Acid

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Bis(ethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document extrapolates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. The methodologies detailed herein are standard for the structural elucidation of novel organic molecules.

Predicted Spectroscopic Data

The following data tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including 3,5-diaminobenzoic acid and N-ethylaniline.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~6.5 - 7.0 | Multiplet | 3H | Aromatic protons (C2-H, C4-H, C6-H) |

| ~5.0 - 6.0 | Triplet (broad) | 2H | Amine protons (-NH-) |

| ~3.1 - 3.3 | Quartet | 4H | Methylene protons (-CH₂-) |

| ~1.1 - 1.3 | Triplet | 6H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~149 | Aromatic carbons attached to nitrogen (C3, C5) |

| ~132 | Aromatic carbon attached to carboxyl group (C1) |

| ~105 - 110 | Aromatic carbons (C2, C4, C6) |

| ~38 | Methylene carbons (-CH₂-) |

| ~14 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-)[5][6] |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |

| ~3030 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl groups) |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1650 - 1580 | N-H Bend | Secondary Amine (-NH-)[5] |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine[5][7] |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) |

| 960 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid (-COOH) |

| 910 - 665 | N-H Wag | Secondary Amine (-NH-)[5] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

| m/z Ratio | Ion | Notes |

| 208 | [M]⁺ | Molecular Ion (Calculated for C₁₁H₁₆N₂O₂) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 179 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |

| 163 | [M - COOH]⁺ | Loss of the carboxyl group |

| 135 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the [M-COOH]⁺ fragment |

Note: The molecular ion peak is expected to be an even number, consistent with the nitrogen rule (compounds with an even number of nitrogen atoms have an even molecular weight).[8][9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound is as follows:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[10][11] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The solution height should be between 4 and 5 cm.[11]

-

Data Acquisition: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

-

Instrument Setup: The spectrometer is typically set to lock onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.

-

Spectrum Recording: Acquire the desired spectra (¹H, ¹³C, COSY, etc.). Processing involves Fourier transformation, phase correction, and baseline correction of the raw data.

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[12]

-

Sample and KBr Preparation: Gently grind 1-2 mg of the solid sample in a clean agate mortar. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[13]

-

Mixing: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[14] Work quickly to minimize moisture absorption by the hygroscopic KBr.[13][14]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure to form a thin, transparent, or translucent pellet.[14][15]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for correction.

Mass Spectrometry (Electron Ionization - EI)

Electron Ionization is a "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[16][17]

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, typically under high vacuum.[18][19]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[16][18] This impact ejects an electron from the molecule, forming a positively charged radical molecular ion ([M]⁺).[17]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral species. The fragmentation pattern is characteristic of the molecule's structure.[17]

-

Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. wikieducator.org [wikieducator.org]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. whitman.edu [whitman.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 13. shimadzu.com [shimadzu.com]

- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 15. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Physical and chemical properties of 3,5-Bis(ethylamino)benzoic acid

An In-depth Technical Guide on 3,5-Bis(ethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a central benzoic acid core with two ethylamino substituents at the meta positions, suggests potential applications in medicinal chemistry and materials science. The presence of both acidic (carboxyl) and basic (amino) functional groups imparts amphoteric properties to the molecule, influencing its solubility and potential for forming salts and complexes. This guide summarizes the predicted physical and chemical properties of this compound, provides a plausible experimental protocol for its synthesis, and outlines a general workflow for its characterization.

Physicochemical Properties

Quantitative data for this compound is not available. The following tables provide data for structurally similar compounds, 3,5-Diaminobenzoic acid and N-Ethylaniline, to serve as a reference.

Table 1: Physical Properties of Structurally Related Compounds

| Property | 3,5-Diaminobenzoic Acid | N-Ethylaniline | Predicted this compound |

| CAS Number | 535-87-5[1][2] | 103-69-5[3][4] | Not available |

| Molecular Formula | C₇H₈N₂O₂[1][5] | C₈H₁₁N[6] | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 152.15 g/mol [2][5] | 121.18 g/mol [6] | 208.26 g/mol |

| Appearance | White to grey powder[1][7] | Yellow-brown transparent oily liquid[6] | Predicted to be a solid |

| Melting Point | 235-238 °C (decomposes)[2][7] | -63 °C[4][6] | Expected to be a high-melting solid |

| Boiling Point | Not available | 205 °C[4][6] | Expected to be high, likely decomposes |

| Density | Not available | 0.963 g/cm³[6][8] | Not available |

Table 2: Chemical Properties of Structurally Related Compounds

| Property | 3,5-Diaminobenzoic Acid | N-Ethylaniline | Predicted this compound |

| Solubility | Very soluble in water[1][7] | Insoluble in water (0.24 g/100 ml at 25°C); miscible with ethanol and ether[6] | Expected to have limited solubility in water, but soluble in organic solvents and aqueous acid/base |

| pKa | pK1: 5.30 (25°C)[1] | Not available | The carboxylic acid pKa is expected to be around 4-5. The pKb of the amino groups will be influenced by the ethyl substitution. |

Spectral Data Prediction

Based on the general principles of spectroscopy and data for analogous compounds, the following spectral characteristics are anticipated for this compound.

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.0-7.5 ppm. - N-H protons (2H), broad signal, chemical shift dependent on solvent and concentration. - Methylene protons (-CH₂-) of the ethyl groups (4H) as a quartet around δ 3.0-3.5 ppm. - Methyl protons (-CH₃) of the ethyl groups (6H) as a triplet around δ 1.0-1.5 ppm. - Carboxylic acid proton (-COOH) as a broad singlet at δ > 10 ppm, may not be observed in protic solvents. |

| ¹³C NMR | - Carboxylic acid carbon (-COOH) around δ 165-175 ppm. - Aromatic carbons (6C) in the range of δ 100-150 ppm. - Methylene carbons (-CH₂-) around δ 35-45 ppm. - Methyl carbons (-CH₃) around δ 10-15 ppm. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹. - N-H stretch from the secondary amines around 3300-3500 cm⁻¹. - C=O stretch from the carboxylic acid at ~1680-1710 cm⁻¹. - C-N stretches in the region of 1250-1350 cm⁻¹. - Aromatic C-H and C=C stretches in their characteristic regions. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (208.26). - Fragmentation pattern showing loss of COOH, ethyl groups, and other characteristic fragments. |

Experimental Protocols

As no specific synthesis for this compound has been reported in the searched literature, a plausible synthetic route starting from 3,5-dinitrobenzoic acid is proposed.

Proposed Synthesis of this compound

This proposed two-step synthesis involves the reduction of the nitro groups followed by reductive amination.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrobenzoic acid in ethanol.

-

Reduction: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

-

Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, if using SnCl₂, basify the solution with a concentrated sodium hydroxide solution to precipitate tin salts. Filter the mixture and collect the filtrate. If using catalytic hydrogenation, filter off the catalyst.

-

Isolation: Neutralize the filtrate with an acid (e.g., HCl) to precipitate the 3,5-diaminobenzoic acid.[7]

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.[7]

Step 2: N-Ethylation of 3,5-Diaminobenzoic Acid

-

Reaction Setup: In a sealed reaction vessel, dissolve 3,5-diaminobenzoic acid in a suitable solvent such as ethanol or acetonitrile.

-

Alkylation: Add at least two equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, and a non-nucleophilic base (e.g., potassium carbonate) to scavenge the acid formed.

-

Heating: Heat the mixture and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

General Characterization Workflow

Caption: General workflow for purification and characterization.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to investigate its potential pharmacological effects.

Conclusion

This compound is a compound for which specific experimental data is lacking. However, based on the known properties of structurally related molecules, it is predicted to be a high-melting solid with amphoteric characteristics. The provided hypothetical synthesis and characterization workflows offer a practical starting point for researchers interested in studying this molecule. Future experimental work is necessary to fully elucidate its physical, chemical, and biological properties.

References

- 1. Page loading... [guidechem.com]

- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]

- 5. glpbio.com [glpbio.com]

- 6. Page loading... [guidechem.com]

- 7. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]

- 8. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Determining the Solubility of 3,5-Bis(ethylamino)benzoic acid

Abstract: This document addresses the solubility of 3,5-Bis(ethylamino)benzoic acid in common organic solvents. Following a comprehensive search of scientific literature and chemical databases, it has been determined that quantitative solubility data for this specific compound is not publicly available. Consequently, this guide provides a robust, generalized experimental framework for researchers to determine the solubility of this compound or analogous compounds in a laboratory setting. The protocol described herein is based on the widely accepted isothermal shake-flask method, followed by concentration analysis.

Introduction: The Solubility Gap

This compound is a substituted aromatic carboxylic acid. For many applications in drug development, chemical synthesis, and materials science, understanding its solubility profile in various organic solvents is critical for process optimization, formulation, and purification. However, a thorough data search indicates a lack of published, quantitative solubility data for this compound.

This guide is designed to empower researchers by providing a detailed, standard operating procedure to generate this crucial data independently. The following sections outline the principles of solubility testing, a step-by-step experimental protocol, and a logical workflow for the entire process.

Recommended Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a solid compound in a solvent. The procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

2.1. Materials and Equipment

-

Solute: this compound (powder form)

-

Solvents: A range of common organic solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate, Toluene).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or a shaker inside a temperature-controlled incubator)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

2.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials.

-

Sample Extraction: Carefully extract a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent using volumetric glassware to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

While specific data for this compound is unavailable, the results obtained from the protocol above should be organized into a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

Workflow and Process Visualization

To clarify the experimental sequence, the following diagrams illustrate the logical flow of the solubility determination process.

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

This guide provides a foundational methodology for researchers to generate the necessary solubility data for this compound. Adherence to this standardized protocol will ensure the generation of accurate, reproducible, and comparable results, thereby filling a critical gap in the available physicochemical data for this compound.

Technical Guide: 3,5-Bis(ethylamino)benzoic Acid - Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, 3,5-Bis(ethylamino)benzoic acid, is not readily indexed in major chemical databases with a confirmed CAS number or established experimental data. The following guide presents a hypothetical yet scientifically plausible pathway for its synthesis and characterization based on established organic chemistry principles. The experimental protocols are derived from analogous and well-documented reactions. All data for the final product should be considered theoretical and would require experimental validation.

Core Compound Overview

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a central benzoic acid core with two ethylamino substituents at the meta positions, suggests potential applications in medicinal chemistry and materials science. The amino groups can serve as hydrogen bond donors and acceptors, while the carboxylic acid provides a handle for further functionalization, such as ester or amide formation.

Molecular Structure

The proposed molecular structure for this compound is as follows:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical data. Data for starting materials is experimentally verified, while data for the final product is hypothetical and requires experimental determination.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 3,5-Dinitrobenzoic acid | 99-34-3 | C₇H₄N₂O₆ | 212.12 | 205-207 | Slightly soluble in water |

| 3,5-Diaminobenzoic acid | 535-87-5 | C₇H₈N₂O₂ | 152.15 | 235-238 (dec.) | Very soluble in water[1] |

| This compound | Not Assigned | C₁₁H₁₆N₂O₂ | 208.26 (Predicted) | (Predicted) | (Predicted) |

Hypothetical Synthesis Workflow

The proposed synthesis is a two-step process starting from 3,5-dinitrobenzoic acid. The first step involves the reduction of the nitro groups to amino groups, followed by a double reductive amination to introduce the ethyl groups.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Diaminobenzoic Acid

This procedure is based on the catalytic hydrogenation of 3,5-dinitrobenzoic acid.

Materials:

-

3,5-Dinitrobenzoic acid (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5 mol%)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

Procedure:

-

To a hydrogenation vessel, add 3,5-dinitrobenzoic acid and methanol.

-

Carefully add 10% Pd/C to the mixture.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with additional methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid.

-

The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This procedure outlines the N-ethylation of 3,5-diaminobenzoic acid via reductive amination.

Materials:

-

3,5-Diaminobenzoic acid (1.0 eq)

-

Acetaldehyde (2.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

1,2-Dichloroethane (DCE) (as solvent)

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 3,5-diaminobenzoic acid in 1,2-dichloroethane.

-

Add a catalytic amount of acetic acid to the solution.

-

Add acetaldehyde to the reaction mixture and stir for 30 minutes at room temperature to allow for imine formation.

-

In portions, carefully add sodium triacetoxyborohydride to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

As this compound is a novel compound, its interaction with biological signaling pathways is unknown. However, compounds with similar structural motifs, such as other substituted benzoic acids, are known to interact with various biological targets. A hypothetical screening workflow for a compound of this nature is presented below.

Caption: A logical workflow for the preclinical evaluation of a novel compound.

References

Potential Applications of 3,5-Bis(ethylamino)benzoic Acid in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 3,5-Bis(ethylamino)benzoic acid in the field of materials science. Based on the inherent chemical functionalities of this molecule—two secondary amine groups and a carboxylic acid group attached to a central benzene ring—this document outlines its promising role as a monomer for advanced polymers, a curing agent for epoxy resins, a corrosion inhibitor, and a component in gas separation membranes. The content herein is projected from the known properties and applications of analogous compounds, primarily 3,5-diaminobenzoic acid (DABA) and other aromatic diamines.

High-Performance Hyperbranched and Linear Polyamides

The AB2-type structure of this compound, where the carboxylic acid group (A) can react with the two ethylamino groups (B), makes it an ideal candidate for the synthesis of both hyperbranched and linear polyamides. The presence of the ethyl substituents on the amine groups is anticipated to enhance the solubility of the resulting polymers in organic solvents, a common challenge with rigid aromatic polyamides.

Hyperbranched polyamides derived from the analogous 3,5-diaminobenzoic acid (DABA) are known for their excellent thermal and mechanical properties, coupled with good solubility and low viscosity in solution.[1] Similarly, linear aromatic polyamides exhibit outstanding mechanical strength and thermal resistance.[2] Polyamides synthesized from derivatives of 3,5-diaminobenzoic acid have shown glass transition temperatures (Tgs) in the range of 225–245°C.[3]

Potential Properties of Polyamides from this compound:

-

Enhanced Solubility: The ethyl groups are expected to disrupt polymer chain packing, leading to improved solubility in a wider range of organic solvents.

-

High Thermal Stability: Aromatic polyamides are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[4]

-

Excellent Mechanical Properties: These polymers are anticipated to form flexible and tough films with high tensile strength and modulus.[5]

Table 1: Comparative Thermal Properties of Aromatic Polyamides

| Polymer Base | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) | Reference |

| 2'-(cinnamide)ethyl-3,5-diaminobenzoate | 225–245°C | > 380°C (in nitrogen) | [3] |

| 3,6-bis(4-aminophenoxy)benzonorbornane | 200–269°C | > 450°C | [6] |

| Polyamides with xanthene groups | 236–298°C | 490–535°C (in nitrogen) | [5] |

This protocol is adapted from the low-temperature polycondensation of 3,5-diaminobenzoic acid.[1]

-

Materials: this compound (monomer), N,N'-diisopropylcarbodiimide (DIC) (carboxyl group activator), 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS) (catalyst), and N-methyl-2-pyrrolidone (NMP) (solvent).

-

Procedure: a. In a three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the this compound monomer and the DPTS catalyst in NMP. b. Once the solids are fully dissolved, add DIC to the solution. c. Allow the reaction to proceed at room temperature for 24 hours with continuous stirring. d. The by-product, N,N'-diisopropylurea, will precipitate as a crystalline solid and can be removed by filtration. e. The resulting hyperbranched polyamide can be isolated by precipitation in a non-solvent like methanol and dried under vacuum.

Logical Relationship for Polyamide Synthesis

Caption: Synthesis of hyperbranched polyamides.

Advanced Epoxy Resin Systems

Aromatic diamines are frequently used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical strength to the cured material.[7] The structure of the diamine, including the presence of substituents on the aromatic ring, significantly influences the curing kinetics and the final properties of the epoxy network.[8] The ethyl groups in this compound are expected to influence the reactivity of the amine groups and the cross-linking density of the final cured product.

Potential Advantages as an Epoxy Curing Agent:

-

Controlled Reactivity: The ethyl groups may sterically hinder the amine groups, potentially leading to a more controlled curing process and a wider processing window.

-

Improved Toughness: The flexibility introduced by the ethyl groups might enhance the toughness and impact resistance of the cured epoxy resin.

-

High Glass Transition Temperature (Tg): Cured epoxy systems with aromatic diamines generally exhibit high Tg values, indicating good performance at elevated temperatures.[8]

Table 2: Properties of Epoxy Resins Cured with Different Aromatic Diamines

| Curing Agent | Glass Transition Temperature (Tg) | Flexural Strength | Reference |

| 4,4'-methylenedianiline (MDA) | 213°C | 158 MPa | [8] |

| 4,4'-methylenebis(2-ethylaniline) (MOEA) | 172°C | 136 MPa | [8] |

| 4,4'-methylenebis(2-chloroaniline) (MOCA) | 190°C | 165 MPa | [8] |

| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 183°C | 148 MPa | [8] |

This protocol is a general procedure for curing epoxy resins with aromatic diamines.[8]

-

Materials: this compound (curing agent), a commercial epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA), and a suitable solvent if the curing agent is solid at room temperature (e.g., dichloromethane).

-

Procedure: a. Calculate the stoichiometric amount of the curing agent required for the epoxy resin based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin. b. If necessary, dissolve the this compound in a minimal amount of solvent. c. Thoroughly mix the epoxy resin with the curing agent (or its solution) at a slightly elevated temperature (e.g., 50°C) to ensure a homogeneous mixture. d. If a solvent was used, remove it via rotary evaporation. e. Pour the mixture into a preheated mold and cure in an oven following a specific curing schedule (e.g., 2 hours at 150°C followed by 1 hour at 180°C). f. Allow the cured sample to cool slowly to room temperature.

Experimental Workflow for Epoxy Curing

Caption: Epoxy resin curing workflow.

Corrosion Inhibitors

Aminobenzoic acids and their polymers have demonstrated effectiveness as corrosion inhibitors for metals, particularly steel in acidic environments.[9] The inhibitive action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that suppresses both anodic and cathodic corrosion processes.[10] The polymer of p-aminobenzoic acid has shown very high inhibition efficiency.[9] The presence of nitrogen and oxygen atoms, along with the aromatic ring in this compound, suggests a strong potential for adsorption on metal surfaces.

Potential Corrosion Inhibition Properties:

-

High Inhibition Efficiency: The multiple adsorption centers (two nitrogen atoms, two oxygen atoms from the carboxyl group, and the π-electrons of the benzene ring) are expected to lead to strong adsorption and high inhibition efficiency.

-

Mixed-Type Inhibition: It is likely to act as a mixed-type inhibitor, retarding both the metal dissolution and hydrogen evolution reactions.

-

Protective Film Formation: The molecule could form a dense, hydrophobic protective film on the metal surface.

Table 3: Corrosion Inhibition Efficiency of Aminobenzoic Acid Derivatives

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

| p-Aminobenzoic acid | Varies | 1 M HCl | Increases with concentration | [9] |

| Poly(p-aminobenzoic acid) | Varies | 1 M HCl | High, and greater than monomer | [9] |

| 4-aminobenzenesulfonic acid | 1000 ppm | 1 M HCl | 92.14 | [11] |

| Nonionic Schiff base of p-aminobenzoic acid | 0.001 M | 1 M HCl | 95 | [12] |

This protocol outlines a standard weight loss method for evaluating corrosion inhibition efficiency.

-

Materials: Mild steel coupons of known dimensions, 1 M hydrochloric acid solution, this compound, acetone, and distilled water.

-

Procedure: a. Prepare a series of 1 M HCl solutions containing different concentrations of this compound. b. Clean, dry, and weigh the mild steel coupons. c. Immerse a coupon in each of the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 6 hours) at a constant temperature. d. After immersion, remove the coupons, clean them to remove corrosion products, dry, and re-weigh. e. Calculate the corrosion rate and the inhibition efficiency for each inhibitor concentration.

Logical Diagram of Corrosion Inhibition

Caption: Corrosion inhibition mechanism.

Gas Separation Membranes

Aromatic polyimides containing 3,5-diaminobenzoic acid (DABA) have been investigated for gas separation applications.[13] The carboxylic acid groups in the polymer structure can influence the intermolecular interactions and the free volume of the membrane, thereby affecting its permeability and selectivity to different gases. The incorporation of this compound into a polyimide or other polymer backbone could be a strategy to tune the gas transport properties.

Potential in Gas Separation Membranes:

-

Tunable Permeability and Selectivity: The ethyl groups and the benzoic acid moiety would alter the fractional free volume and the polymer chain mobility, allowing for the tuning of gas permeability and selectivity.

-

Good Mechanical and Thermal Properties: As a component of aromatic polyimides, it would contribute to membranes with good mechanical strength and thermal stability, suitable for industrial applications.

Table 4: Gas Permeability of a Copolyimide Containing 25% DABA

| Gas | Permeability Coefficient (Barrer) | Reference |

| O₂ | ~40 | [13] |

| N₂ | ~10 | [13] |

| CH₄ | ~7 | [13] |

| CO₂ | ~145 | [13] |

| (1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)) |

This protocol is based on the synthesis of copolyimides containing DABA.[14]

-

Materials: this compound, another aromatic diamine (e.g., 2,4,6-trimethyl-1,3-phenylenediamine), an aromatic dianhydride (e.g., 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride - 6FDA), N,N-dimethylacetamide (DMAc) (solvent), acetic anhydride, and pyridine.

-

Procedure: a. In a two-step polycondensation reaction, first react the diamines with the dianhydride in DMAc to form the poly(amic acid) precursor. b. Cast the poly(amic acid) solution onto a glass plate to form a thin film. c. Convert the poly(amic acid) film to the corresponding polyimide by either thermal imidization (heating in a vacuum oven) or chemical imidization (treatment with a mixture of acetic anhydride and pyridine). d. Carefully peel the resulting polyimide membrane from the glass plate.

Workflow for Membrane Fabrication and Testing

Caption: Membrane fabrication and testing workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new biobased linear poly(ester amide)s [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.tudelft.nl [research.tudelft.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability and Decomposition Profile of 3,5-Bis(ethylamino)benzoic Acid

Disclaimer: As of the date of this document, specific experimental data on the thermal stability and decomposition of 3,5-Bis(ethylamino)benzoic acid is not available in the public domain. This guide has been created to serve as a comprehensive template, outlining the requisite experimental protocols, data presentation formats, and analytical workflows that are standard in the industry for characterizing a novel compound. The data presented herein is illustrative and should be replaced with experimental results.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its manufacturing, processing, storage, and shelf-life. Understanding the decomposition profile under thermal stress is fundamental to ensuring the safety, efficacy, and stability of a drug product. This document provides a standardized framework for evaluating the thermal properties of this compound, a key intermediate or potential API.

The primary analytical techniques for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures and volatile components. DSC measures the heat flow associated with thermal transitions, revealing events such as melting, crystallization, and glass transitions.

Physicochemical Properties (Illustrative)

A complete profile begins with the fundamental physicochemical properties of the compound.

| Property | Value (Placeholder) |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point (Tₘ) | Data from DSC |

| Decomposition Temp (Tₒ) | Data from TGA |

Thermal Analysis Data

Quantitative data from thermal analysis should be presented clearly to facilitate interpretation and comparison.

Thermogravimetric Analysis (TGA) Data

TGA is performed to determine the temperature at which the compound begins to degrade and to quantify mass loss during decomposition.

Table 1: TGA Decomposition Profile of this compound (Illustrative Data)

| Parameter | Result (Placeholder) | Unit | Conditions |

|---|---|---|---|

| Onset of Decomposition (Tₒ) | 225.5 | °C | 10 °C/min, Nitrogen |

| Temperature at 5% Mass Loss | 235.8 | °C | 10 °C/min, Nitrogen |

| Peak Decomposition Temp (Tₚ) | 250.1 | °C | 10 °C/min, Nitrogen |

| Mass Loss (Step 1) | 42.7 | % | 225 - 275 °C |

| Mass Loss (Step 2) | 31.2 | % | 275 - 350 °C |

| Final Residue at 600 °C | 2.1 | % | 10 °C/min, Nitrogen |

Differential Scanning Calorimetry (DSC) Data

DSC is used to identify the melting point and other endothermic or exothermic transitions.

Table 2: DSC Thermal Events for this compound (Illustrative Data)

| Parameter | Result (Placeholder) | Unit | Conditions |

|---|---|---|---|

| Melting Onset | 188.2 | °C | 10 °C/min, Nitrogen |

| Melting Peak (Tₘ) | 191.5 | °C | 10 °C/min, Nitrogen |

| Enthalpy of Fusion (ΔHբ) | 95.3 | J/g | 10 °C/min, Nitrogen |

| Decomposition Event | > 220 | °C | Exothermic |

Experimental Protocols

Detailed and reproducible methodologies are essential for scientific validity.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument: TA Instruments TGA 5500 or equivalent.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tₒ) using the tangent method on the primary mass loss step.

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments DSC 2500 or equivalent.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a T-zero aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Atmosphere: Maintain a nitrogen purge over the sample and reference cells at 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow versus temperature. Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHբ). The peak maximum is reported as the melting point (Tₘ).

Visualized Workflow and Relationships

Diagrams help clarify the sequence of operations and the logical flow of the analytical process.

Experimental Workflow for Thermal Characterization

The following diagram illustrates the standard workflow for characterizing the thermal properties of a chemical compound.

Caption: Workflow for TGA and DSC Thermal Analysis.

Inferred Decomposition Pathway

While experimental confirmation is required, aminobenzoic acids often undergo thermal decarboxylation. The anticipated primary decomposition pathway is the loss of carbon dioxide.

A Technical Guide to the Purity Analysis of Synthesized 3,5-Bis(ethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 3,5-Bis(ethylamino)benzoic acid. Given the importance of purity in drug development and chemical research, this document outlines a multi-pronged analytical approach, detailing experimental protocols and expected outcomes. The guide is structured to provide actionable insights for researchers working with this and similar aminobenzoic acid derivatives.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the development process. This guide details a systematic approach to purity analysis, focusing on the identification and quantification of the target compound and potential process-related impurities.

Proposed Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the direct alkylation of 3,5-diaminobenzoic acid with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Based on this proposed synthesis, several potential impurities could be present in the final product:

-

Unreacted Starting Material: 3,5-Diaminobenzoic acid.

-

Mono-alkylated Intermediate: 3-Amino-5-(ethylamino)benzoic acid.

-

Over-alkylated Byproduct: Ethyl 3,5-bis(ethylamino)benzoate (esterification of the carboxylic acid).

-

Residual Solvents and Reagents.

A robust analytical workflow is essential to detect and quantify these potential impurities.

Analytical Workflow for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

Experimental Protocols and Data Presentation

The following sections provide detailed experimental protocols for the key analytical techniques and illustrative data in tabular format.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and quantifying impurities. A reversed-phase method is generally suitable for aminobenzoic acid derivatives.

Experimental Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and/or Mass Spectrometry (MS).

Hypothetical HPLC Data:

| Compound | Retention Time (min) |

| 3,5-Diaminobenzoic acid | 3.5 |

| 3-Amino-5-(ethylamino)benzoic acid | 7.8 |

| This compound | 12.2 |

| Ethyl 3,5-bis(ethylamino)benzoate | 16.5 |

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer allows for the confirmation of the molecular weight of the main peak and the identification of impurities.

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

Expected Mass Spectrometry Data:

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| 3,5-Diaminobenzoic acid | C₇H₈N₂O₂ | 153.06 |

| 3-Amino-5-(ethylamino)benzoic acid | C₉H₁₂N₂O₂ | 181.09 |

| This compound | C₁₁H₁₆N₂O₂ | 209.12 |

| Ethyl 3,5-bis(ethylamino)benzoate | C₁₃H₂₀N₂O₂ | 237.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of the synthesized compound.

Experimental Protocol:

-

Spectrometer: 400 MHz.

-

Solvent: DMSO-d₆.

-

Techniques: ¹H NMR, ¹³C NMR.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.5 (broad s) | s | 1H | -COOH |

| 6.8 (s) | s | 1H | Ar-H |

| 6.5 (s) | s | 2H | Ar-H |

| 5.5 (t) | t | 2H | -NH- |

| 3.1 (q) | q | 4H | -CH₂- |

| 1.1 (t) | t | 6H | -CH₃ |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental indicator of purity.

Experimental Protocol:

-

Instrument: CHN Elemental Analyzer.

-

Method: Combustion analysis.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data:

| Element | Theoretical % (for C₁₁H₁₆N₂O₂) | Experimental % |

| C | 63.44 | 63.39 |

| H | 7.74 | 7.79 |

| N | 13.45 | 13.41 |

Logic of Impurity Detection

Different analytical techniques are suited for detecting different types of impurities.

Conclusion

The purity of synthesized this compound can be reliably determined through a combination of HPLC, MS, NMR, and elemental analysis. This multi-faceted approach ensures not only the quantification of the main component but also the identification and characterization of potential process-related impurities. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to establish a robust quality control strategy for this and similar compounds.

In-Depth Technical Guide on 3,5-Bis(ethylamino)benzoic Acid: Health and Safety Information

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific and safety databases, it has been determined that there is currently no specific health and safety information, toxicological data, or detailed experimental protocols available for the compound 3,5-Bis(ethylamino)benzoic acid .

Searches for this specific chemical entity, including attempts to identify a unique Chemical Abstracts Service (CAS) number, did not yield any relevant results. The information retrieved pertained to structurally related but distinct benzoic acid derivatives, such as 3-Amino-2-(ethylamino)benzoic acid and 3,5-Bis(acetylamino)benzoic acid. Due to the unique toxicological and safety profile inherent to each chemical compound, data from these related molecules cannot be extrapolated to ensure the safe handling and use of this compound.

Consequently, the core requirements of this technical guide, including the summarization of quantitative data, provision of detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled at this time.

Recommendations for Handling Uncharacterized Compounds:

In the absence of specific safety data, it is imperative that researchers, scientists, and drug development professionals treat this compound as a compound with unknown toxicity and handle it with the utmost caution. Standard laboratory safety protocols for handling novel chemical substances should be strictly adhered to. These include, but are not limited to:

-

Engineering Controls: All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. The selection of glove material should be based on its resistance to potentially similar chemical structures.

-

Hygiene Practices: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

-

Waste Disposal: Dispose of all waste materials containing the compound in accordance with institutional, local, and national regulations for hazardous chemical waste.

A thorough risk assessment should be conducted before any experimental work with this compound is initiated. This assessment should consider the potential for unforeseen hazards due to the lack of available data.

As a visual aid for general laboratory safety workflow when handling uncharacterized compounds, the following logical relationship diagram is provided.

Reactivity of Amine and Carboxylic Acid Groups in 3,5-Bis(ethylamino)benzoic Acid: A Technical Guide

Introduction

3,5-Bis(ethylamino)benzoic acid is a bespoke chemical building block characterized by the presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups attached to a central benzene ring. This unique substitution pattern, with two meta-positioned, electron-donating ethylamino groups and an electron-withdrawing carboxyl group, imparts a distinct reactivity profile. Understanding the interplay and relative reactivity of these functional groups is paramount for researchers in medicinal chemistry and materials science, particularly for the rational design of synthetic pathways involving amide bond formation, esterification, and other functional group transformations. This technical guide provides an in-depth analysis of the molecule's electronic properties, the reactivity of its functional groups, and detailed experimental protocols for its key reactions.

Molecular Structure and Electronic Properties

The reactivity of this compound is governed by the electronic effects of its substituents. The two ethylamino groups are strong electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic ring. Conversely, the carboxylic acid group is an electron-withdrawing group (EWG) through both inductive and resonance effects. These opposing electronic influences dictate the acidity of the carboxyl group, the basicity of the amine groups, and the overall nucleophilicity and electrophilicity of the molecule.

Caption: Electronic effects in this compound.

Reactivity of the Functional Groups

The presence of both acidic and basic centers allows for a range of chemical transformations. The specific reaction pathway can be selected by carefully choosing reagents and conditions.

Carboxylic Acid Group Reactivity

The carboxylic acid moiety is a key site for derivatization, primarily through esterification and amide bond formation.

-

Acidity and pKa: The acidity of the carboxylic acid is modulated by the two meta-positioned ethylamino groups. Electron-donating groups typically decrease the acidity of benzoic acids (i.e., increase the pKa) by destabilizing the negative charge of the conjugate carboxylate base. Therefore, the pKa of this compound is expected to be higher than that of unsubstituted benzoic acid.

-

Esterification: This reaction involves converting the carboxylic acid into an ester. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a common method.[1][2] However, the basic amine groups in the substrate will react with the acid catalyst, requiring a stoichiometric amount of acid or protection of the amines. Alternative methods using milder catalysts may be preferable.[3][4]

-

Amide Bond Formation: This is one of the most critical reactions for this molecule, especially in the synthesis of polymers and complex organic molecules.[5] The reaction requires activation of the carboxylic acid to overcome the low reactivity towards amines, which would otherwise result in a simple acid-base reaction.[6] Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU).[5][7]

Amine Group Reactivity

The secondary amine groups are nucleophilic and basic, making them susceptible to reactions with electrophiles.

-

Basicity and pKa: The basicity of the ethylamino groups is influenced by the electron-withdrawing carboxylic acid at the meta position. EWGs decrease the basicity of anilines (i.e., lower the pKa of the conjugate acid) by reducing the availability of the nitrogen lone pair. Thus, the amine groups in this compound are expected to be less basic than a simple N-ethylaniline but still reactive.

-

N-Alkylation and N-Acylation: The amine groups can readily react with alkylating agents or acylating agents. The synthesis of this compound itself involves the N-alkylation of 3,5-diaminobenzoate via reductive amination, highlighting the reactivity of the amine functionality.[8][9][10]

Quantitative Data Summary

| Functional Group | Parent Compound | Approx. pKa | Substituent Effect in Target Molecule | Predicted pKa Trend |

| Carboxylic Acid (-COOH) | Benzoic Acid | 4.2 | Two meta-NHEt groups (EDG) | Increase (pKa > 4.2) |

| Conjugate Acid (-NH2Et⁺) | Anilinium Ion | 4.6 | One meta-COOH group (EWG) | Decrease (pKa < 4.6) |

Note: pKa values are approximate and can vary with conditions. The trend prediction is based on established principles of physical organic chemistry.[11][12][13]

A key application of this molecule is in amide coupling reactions. The following table summarizes a reported reaction condition.

| Reaction | Reactants | Coupling Reagents/Conditions | Product | Reference |

| Amide Condensation | This compound, Trimesic acid (1,3,5-Benzenetricarboxylic acid) | Triphenylphosphine (Ph3P), Hexachloroethane (C2Cl6), 1,1,2,2-tetrachloroethane, 120 °C, 2h | Spherical Aromatic Amide | [8][9] |

Experimental Protocols

Protocol 1: Amide Bond Formation using a Coupling Reagent

This protocol describes a general procedure for coupling this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[7]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

-

Addition of Coupling Agents: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.

-

Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add the desired primary amine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical amide coupling reaction.

Protocol 2: Fischer-Speier Esterification

This protocol is a general method for the esterification of a benzoic acid derivative.[14]

-

Mixing: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) (e.g., 0.1 eq) to the solution while cooling in an ice bath. Note: Due to the basic amines, a larger amount of acid may be required.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (2-6 h). Monitor the reaction by TLC.

-

Solvent Removal: After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated solution of NaHCO3 until no more gas evolves, followed by a wash with brine.

-

Purification: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography if necessary.

Conclusion

This compound is a versatile bifunctional molecule whose reactivity is a product of the competing electronic effects of its amine and carboxylic acid substituents. The amine groups are strong, nucleophilic electron-donating centers, while the carboxylic acid is an electrophilic, electron-withdrawing site capable of undergoing esterification and, most notably, amide bond formation via activation. By understanding these intrinsic properties and selecting appropriate reaction conditions, researchers can effectively utilize this compound as a valuable building block in the synthesis of complex molecular architectures for pharmaceutical and material science applications.

References

- 1. iajpr.com [iajpr.com]

- 2. youtube.com [youtube.com]

- 3. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]

- 4. research.rug.nl [research.rug.nl]

- 5. hepatochem.com [hepatochem.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Methodological & Application

Protocol for N-alkylation of 3,5-diaminobenzoic acid to form 3,5-Bis(ethylamino)benzoic acid

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(ethylamino)benzoic acid via a double reductive amination of 3,5-diaminobenzoic acid with acetaldehyde. This method offers a robust and controlled approach to N-alkylation, minimizing the over-alkylation often associated with direct alkylation methods.[1] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a potentially valuable building block in medicinal chemistry and materials science. The presence of two secondary amine functionalities and a carboxylic acid group on an aromatic core makes it an attractive scaffold for the synthesis of a variety of complex molecules. Reductive amination is a well-established and versatile method for the formation of carbon-nitrogen bonds.[2][3] This one-pot reaction involves the in-situ formation of an imine from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[2] This approach is highly chemoselective and tolerates a wide range of functional groups.[4] In this application note, we detail a specific protocol for the double N-ethylation of 3,5-diaminobenzoic acid using acetaldehyde as the ethylating agent and sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol

Materials and Equipment

Reagents:

-

3,5-diaminobenzoic acid (≥98%)

-

Acetaldehyde (≥99%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)

-

1,2-Dichloroethane (DCE), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or argon gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

-

High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, suspend 3,5-diaminobenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Addition of Acetaldehyde: Cool the suspension to 0 °C using an ice bath. To this, add acetaldehyde (2.5-3.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (2.5-3.0 eq) portion-wise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may exist as a zwitterion, can be purified by column chromatography on silica gel using a mobile phase containing a small percentage of a polar solvent like methanol in dichloromethane, potentially with a small amount of acetic acid to improve solubility and resolution. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[5][6]

Data Presentation

| Parameter | Value |

| Reactants | |

| 3,5-diaminobenzoic acid | 1.0 eq |

| Acetaldehyde | 2.5 - 3.0 eq |

| Sodium triacetoxyborohydride | 2.5 - 3.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous 1,2-Dichloroethane (DCE) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Product | |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Expected Yield | High (based on similar reductive aminations) |

Expected Characterization Data

-

¹H NMR:

-

Aromatic protons: Signals in the aromatic region (δ 6.0-7.5 ppm).

-

N-H protons: A broad signal, the chemical shift of which will be concentration and solvent-dependent.

-

Methylene protons (-CH₂-): A quartet around δ 3.1-3.4 ppm.

-

Methyl protons (-CH₃): A triplet around δ 1.2-1.4 ppm.

-

-

¹³C NMR:

-

Carboxyl carbon: Signal in the range of δ 165-175 ppm.

-

Aromatic carbons: Signals in the aromatic region (δ 100-150 ppm).

-

Methylene carbon (-CH₂-): Signal around δ 38-45 ppm.

-

Methyl carbon (-CH₃): Signal around δ 14-16 ppm.

-

-

IR Spectroscopy:

-

N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C-N stretch: Absorptions in the range of 1250-1350 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z = 209.12.

-

Signaling Pathway/Logical Relationship Diagram

Caption: The two-step logical progression of the double reductive amination reaction.

Safety Precautions

-

Acetaldehyde: is volatile, flammable, and an irritant. Handle in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride: is a water-reactive solid that can release flammable gases upon contact with moisture. It is also corrosive and can cause severe eye damage and skin irritation. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a dry environment.[9][10]

-

1,2-Dichloroethane (DCE): is a toxic and carcinogenic solvent. All manipulations should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

The described protocol for the double reductive amination of 3,5-diaminobenzoic acid provides a reliable and efficient method for the synthesis of this compound. This approach offers good control over the alkylation process and is amenable to a variety of substrates, making it a valuable tool for synthetic chemists. The detailed experimental procedure and data presented herein should enable researchers to successfully implement this methodology in their own laboratories.

References

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. soc.chim.it [soc.chim.it]

Application Note: Synthesis of 3,5-Bis(ethylamino)benzoic Acid via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 3,5-Bis(ethylamino)benzoic acid from 3,5-diaminobenzoic acid and acetaldehyde using reductive amination with sodium triacetoxyborohydride.

Disclaimer: This protocol is a representative example based on established methodologies for reductive amination of aromatic amines.[1][2][3] Optimal conditions may vary and should be determined experimentally.

Introduction

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5] This method avoids the overalkylation issues often encountered with direct alkylation of amines.[5]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation. It is especially effective for the reductive amination of aldehydes and ketones, even with weakly basic or electron-deficient amines.[1][2] Its selectivity allows for the reduction of the iminium ion in the presence of the starting aldehyde, leading to higher yields and fewer side products compared to other borohydride reagents.[2][3]

This application note details a procedure for the synthesis of this compound, a potentially valuable building block in pharmaceutical and materials science research. The protocol employs the reductive amination of 3,5-diaminobenzoic acid with acetaldehyde using sodium triacetoxyborohydride in 1,2-dichloroethane (DCE).

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials and Reagents

-

3,5-Diaminobenzoic acid

-